molecular formula C20H24N2O2 B14796003 N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide

N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide

Cat. No.: B14796003
M. Wt: 324.4 g/mol
InChI Key: LPKNWCBRDDJPEZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide is an organic compound with a complex structure It is characterized by the presence of a dimethylamino group, a phenyl ring substituted with a 2-methylphenylacetyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide typically involves multiple steps. One common method starts with the acylation of 3-aminoacetophenone with 2-methylphenylacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to reductive amination with dimethylamine to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)acetamide
  • N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)butanamide
  • N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)pentanamide

Uniqueness

N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethylamino group, a substituted phenyl ring, and a propanamide moiety allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

N,N-dimethyl-3-[3-[[2-(2-methylphenyl)acetyl]amino]phenyl]propanamide

InChI

InChI=1S/C20H24N2O2/c1-15-7-4-5-9-17(15)14-19(23)21-18-10-6-8-16(13-18)11-12-20(24)22(2)3/h4-10,13H,11-12,14H2,1-3H3,(H,21,23)

InChI Key

LPKNWCBRDDJPEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=CC(=C2)CCC(=O)N(C)C

Origin of Product

United States

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